methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Overview
Description
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole and a pyrazine ring, have been known to exhibit various biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Preparation Methods
The synthesis of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyrazine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Annulation: Further cyclization and annulation reactions can modify the core structure, leading to the formation of new heterocyclic compounds.
Scientific Research Applications
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
- Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
- 2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
These compounds share similar structural features but differ in their substitution patterns and biological activities. This compound is unique due to its specific substitution at the 2-position and its potential kinase inhibitory activity .
Properties
IUPAC Name |
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAXARHLQDMTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=C(N=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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